![molecular formula C17H19N5 B2846858 4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 393845-20-0](/img/structure/B2846858.png)
4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine” is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines have been found to possess diverse biological potential due to their structural similarity to purines . They have been reported to exhibit promising anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages was designed and synthesized as FLT3 inhibitors .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been studied using molecular docking and dynamics studies . These studies were performed to predict the binding mode of the newly synthesized compounds in the FLT3 binding domain .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized through various chemical reactions . For example, the [4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone derivative was synthesized by heating 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone in acetic acid for 10 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives have been evaluated in several studies . For instance, most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several chemical reactions that allow for the introduction of various substituents, enhancing the compound's chemical diversity and potential applications. One notable method involves a one-pot, three-component reaction facilitating the synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, which can be further manipulated to create a wide array of pyrazolo[3,4-d]pyrimidine derivatives with potential antibacterial activity (Rostamizadeh et al., 2013). Additionally, solvent-free conditions have been utilized for the regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines, demonstrating the versatility and efficiency of synthesis techniques for this compound class (Quiroga et al., 2008).
Biological Activity and Therapeutic Potential
Pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. For instance, certain derivatives have shown promising anti-inflammatory and antimicrobial activities, highlighting their potential as therapeutic agents for treating various diseases (Aggarwal et al., 2014). Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential use in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).
Pharmaceutical Applications
In the pharmaceutical domain, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential as selective inhibitors and receptor antagonists. For example, they have been investigated as selective inhibitors of Phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016). Additionally, these compounds have been studied for their affinity and selectivity profiles toward adenosine receptors, suggesting their utility in developing treatments for conditions modulated by adenosine receptor activity (Squarcialupi et al., 2017).
Direcciones Futuras
The future directions for the research on pyrazolo[3,4-d]pyrimidine derivatives could involve the design and synthesis of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . Further investigations on the most potent compounds could also be carried out to understand their mechanism of action and potential applications .
Propiedades
IUPAC Name |
4-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-6-5-9-21(11-13)16-15-10-20-22(17(15)19-12-18-16)14-7-3-2-4-8-14/h2-4,7-8,10,12-13H,5-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZMQLXJJQBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2846776.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2846778.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2846779.png)
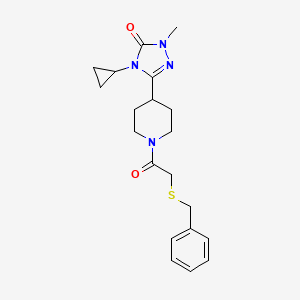
![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2846786.png)
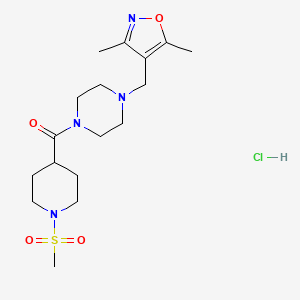
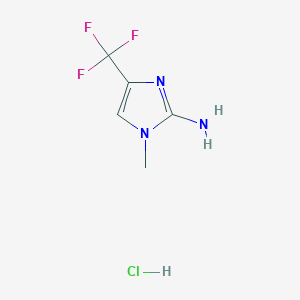
![1-Methyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2846790.png)
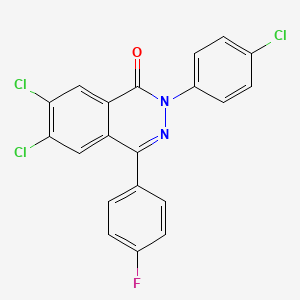
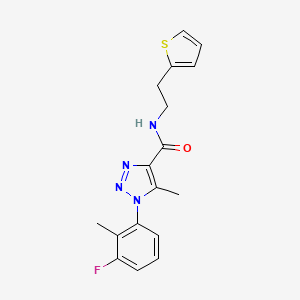
![N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2846797.png)
![Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2846798.png)